Cas no 2168363-06-0 (2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde)

2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde
- EN300-1269751
- 2168363-06-0
-
- Inchi: 1S/C6H6BrNOS/c1-4(7)6-8-2-5(3-9)10-6/h2-4H,1H3
- InChI Key: MCXHJDYFHZKVLV-UHFFFAOYSA-N
- SMILES: BrC(C)C1=NC=C(C=O)S1
Computed Properties
- Exact Mass: 218.93535g/mol
- Monoisotopic Mass: 218.93535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 58.2Ų
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1269751-10.0g |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 10g |
$4236.0 | 2023-06-08 | ||
Enamine | EN300-1269751-10000mg |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 10000mg |
$4236.0 | 2023-10-02 | ||
Enamine | EN300-1269751-1.0g |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 1g |
$986.0 | 2023-06-08 | ||
Enamine | EN300-1269751-0.25g |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 0.25g |
$906.0 | 2023-06-08 | ||
Enamine | EN300-1269751-250mg |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 250mg |
$906.0 | 2023-10-02 | ||
Enamine | EN300-1269751-2500mg |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 2500mg |
$1931.0 | 2023-10-02 | ||
Enamine | EN300-1269751-5.0g |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 5g |
$2858.0 | 2023-06-08 | ||
Enamine | EN300-1269751-5000mg |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 5000mg |
$2858.0 | 2023-10-02 | ||
Enamine | EN300-1269751-50mg |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 50mg |
$827.0 | 2023-10-02 | ||
Enamine | EN300-1269751-2.5g |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde |
2168363-06-0 | 2.5g |
$1931.0 | 2023-06-08 |
2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde Related Literature
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde
Recent Advances in the Study of 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde (CAS: 2168363-06-0) in Chemical Biology and Pharmaceutical Research
The compound 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde (CAS: 2168363-06-0) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of antimicrobial and anticancer agents. Recent studies have highlighted its unique structural features, which combine a reactive bromoethyl group with a thiazole-carbaldehyde moiety, making it a versatile building block for drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde as a precursor in the synthesis of thiazole-based inhibitors targeting bacterial DNA gyrase. The researchers utilized the bromoethyl group for selective alkylation of key amino acid residues in the enzyme's active site, resulting in compounds with potent activity against drug-resistant Staphylococcus aureus strains. The study reported MIC values as low as 0.5 μg/mL for the most active derivatives, suggesting promising avenues for addressing antibiotic resistance.
In oncology research, a team from the University of Cambridge recently (2024) explored the compound's utility in developing PROTAC (Proteolysis Targeting Chimeras) molecules. The aldehyde functionality of 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde was employed to conjugate E3 ligase ligands with target protein binders, creating degraders specific to oncogenic proteins. Preliminary results showed >80% degradation of BRD4 at 100 nM concentration in leukemia cell lines, with the thiazole ring contributing significantly to cellular permeability and target engagement.
From a synthetic chemistry perspective, advances in the preparation of 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde have been reported in Organic Process Research & Development (2023). The new protocol achieves an 82% yield through a one-pot condensation-bromination sequence, addressing previous challenges with regioselectivity and purity. Process optimization has enabled kilogram-scale production with >99.5% purity by HPLC, facilitating its broader application in medicinal chemistry programs.
Structural-activity relationship (SAR) studies have revealed that the compound's reactivity can be finely tuned through modifications to the thiazole ring. Computational modeling published in ACS Omega (2024) predicts that electron-withdrawing groups at the 4-position enhance the electrophilicity of the formyl group, while maintaining the bromoethyl group's leaving ability - crucial for its role in covalent inhibitor design. These insights are guiding the development of next-generation covalent kinase inhibitors with improved selectivity profiles.
Emerging applications in chemical biology include the compound's use as a click chemistry handle. Researchers at Scripps Research Institute have functionalized 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde with azide groups, creating bifunctional reagents for protein labeling and cellular imaging. The thiazole core provides fluorescence properties that enable real-time tracking of biomolecular interactions, demonstrated in recent live-cell imaging studies of receptor trafficking.
Despite these advances, challenges remain in fully characterizing the compound's safety profile and metabolic fate. A 2024 toxicology screening in Chemical Research in Toxicology identified potential glutathione adducts formed via the bromoethyl moiety, suggesting the need for structural refinements to minimize off-target reactivity in therapeutic applications. Current research is exploring pro-drug strategies to address this limitation while maintaining the compound's valuable synthetic utility.
The growing body of research on 2-(1-bromoethyl)-1,3-thiazole-5-carbaldehyde (2168363-06-0) underscores its importance as a multifunctional scaffold in medicinal chemistry. Its unique combination of reactive groups continues to inspire innovative approaches in drug discovery, from covalent inhibitors to targeted protein degraders. As synthetic methodologies advance and biological understanding deepens, this compound is poised to play an increasingly significant role in addressing unmet medical needs across multiple therapeutic areas.
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